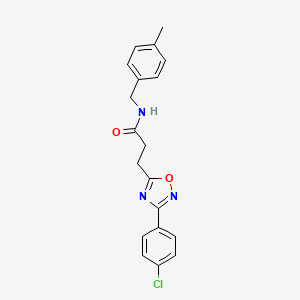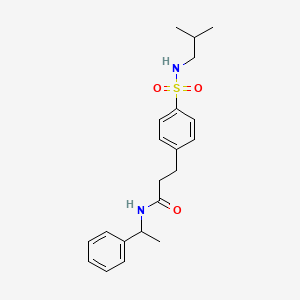
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide, also known as Clioquinol, is a synthetic compound that has been widely used in scientific research. It belongs to the family of 8-hydroxyquinoline derivatives and has a broad spectrum of biological activities.
作用機序
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide is complex and not fully understood. It is believed that N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide exerts its biological effects by chelating metal ions, such as copper and zinc, which are essential for the function of many enzymes and proteins. By binding to these metal ions, N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide can disrupt the activity of these enzymes and proteins, leading to various biological effects.
Biochemical and Physiological Effects
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of various enzymes and proteins, including metalloproteases, kinases, and transcription factors. N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide can also affect the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. Moreover, N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide can alter the expression of various genes involved in cell growth, differentiation, and apoptosis.
実験室実験の利点と制限
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has several advantages as a research tool. It is relatively cheap and easy to synthesize, and its biological effects are well documented. N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide can also be used as a probe for studying metal ion homeostasis and metalloprotein function. However, N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has some limitations as well. It can be toxic at high concentrations, and its effects can be influenced by the presence of other metal ions in the system. Moreover, N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide can interfere with the activity of other drugs and compounds, which can complicate the interpretation of experimental results.
将来の方向性
In the future, N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide may have potential applications in the treatment of various diseases, including Alzheimer's disease, cancer, and infectious diseases. Further studies are needed to elucidate the precise mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide and to identify its molecular targets. Moreover, the development of more potent and selective analogs of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide may lead to the discovery of new therapeutic agents. Finally, the use of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide as a research tool may continue to provide valuable insights into the role of metal ions in biological systems.
合成法
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide can be synthesized by the reaction of 8-hydroxyquinoline with o-toluidine in the presence of acetic anhydride. The resulting product is then treated with benzoyl chloride to obtain the final compound. The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide is relatively simple and can be done in a few steps with high yield.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and infectious diseases. In Alzheimer's disease, N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to reduce the accumulation of amyloid-beta peptide, a hallmark of the disease, in the brain. In cancer, N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been reported to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In infectious diseases, N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been demonstrated to have antimicrobial activity against various pathogens, including bacteria, viruses, and fungi.
特性
IUPAC Name |
2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-9-3-6-12-21(17)25(29)27(23-14-8-4-10-18(23)2)16-20-15-19-11-5-7-13-22(19)26-24(20)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWVOUGBQJFIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)




![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)







